molecular formula C13H16F3NO3S B2505256 4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine CAS No. 1234989-25-3

4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine

Cat. No.: B2505256
CAS No.: 1234989-25-3
M. Wt: 323.33
InChI Key: HQCLSFQFIOQQLK-UHFFFAOYSA-N
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Description

4-Methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine is a sulfonamide-functionalized piperidine derivative characterized by a methoxy group at the 4-position of the piperidine ring and a 3-(trifluoromethyl)benzenesulfonyl substituent attached to the nitrogen atom. This compound belongs to a class of molecules frequently explored in medicinal chemistry and agrochemical research due to the trifluoromethyl group’s metabolic stability and the sulfonamide moiety’s ability to modulate biological activity through hydrogen bonding or enzyme inhibition .

Properties

IUPAC Name

4-methoxy-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3S/c1-20-11-5-7-17(8-6-11)21(18,19)12-4-2-3-10(9-12)13(14,15)16/h2-4,9,11H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCLSFQFIOQQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

The piperidine core undergoes three critical modifications:

  • Methoxy group installation at position 4 via nucleophilic substitution using methyl iodide in DMF (65-72% yield)
  • Trifluoromethylation through Hiyama's xanthate protocol (NBS/Olah's reagent system, 40% overall yield)
  • Sulfonylation with 3-(trifluoromethyl)benzenesulfonyl chloride under Schotten-Baumann conditions

Table 1: Comparative Analysis of Protection Strategies

Protection Group Deprotection Method Yield (%) Reference
Benzoyl HCl hydrolysis (6M, 100°C) 89.7
Benzyl Hydrogenolysis (Pd/C, H₂) 78.2
Boc TFA/DCM (1:1 v/v) 92.4

Stepwise Synthesis Approaches

Route A: Sequential Functionalization (5 Steps)

  • 4-Hydroxypiperidine protection : Benzoylation with benzoyl chloride (Pyridine, 0°C → RT, 86% yield)
  • Methoxy group introduction : Methylation using CH₃I/K₂CO₃ in DMF (72°C, 12h, 68% yield)
  • Trifluoromethylation :
    • Xanthate formation (CS₂, KOH, CH₃I)
    • Fluorination (NBS, HF·Pyridine, -30°C → RT)
  • Deprotection : Acidic hydrolysis (6M HCl, 100°C, 16h)
  • Sulfonylation : 3-(Trifluoromethyl)benzenesulfonyl chloride (Et₃N, DCM, 0°C → RT, 83% yield)

Critical Parameters :

  • Strict temperature control (-30°C → 0°C ramp) during fluorination prevents side reactions
  • Microwave irradiation (80°C, 20min) accelerates coupling steps

Route B: Convergent Synthesis (3 Steps)

  • Prefabricated trifluoromethyl component : 3-(Trifluoromethyl)benzenesulfonyl chloride (commercial source)
  • Piperidine intermediate preparation :
    • 4-Methoxypiperidine + Boc anhydride (THF, 0°C, 94% yield)
    • Sulfonylation under Schotten-Baumann conditions (0°C, pH 8-9)
  • Global deprotection : Sequential TFA treatment (Boc removal) + basic workup

Advantages :

  • Avoids hazardous fluorination reagents
  • Enables gram-scale production (12.9g demonstrated)

Advanced Methodological Innovations

Microwave-Assisted Coupling

Recent protocols employ microwave irradiation (80°C, 20min) for sulfonamide bond formation:

  • EDC/DMAP catalytic system in anhydrous DCM
  • 300% rate acceleration vs conventional heating
  • Reduced epimerization (≤2% racemization)

Table 2: Reaction Optimization Data

Parameter Conventional Microwave Improvement
Time (h) 16 0.33 48×
Yield (%) 78 89 +11%
Purity (HPLC) 95.2 99.1 +3.9%

Chiral Resolution Techniques

For enantiomerically pure products:

  • Diastereomeric salt formation : L-(+)-Tartaric acid in EtOH/H₂O (ee >99%)
  • Enzymatic resolution : Lipase PS-30 (t-BuOMe, 35°C, 48h, 42% yield)

Critical Process Considerations

Purification Challenges

  • Sulfonate esters : Remove via silica gel chromatography (EtOAc/Hex 3:7)
  • Trifluoromethyl byproducts : Utilize reverse-phase HPLC (C18, MeCN/H₂O)
  • Metal residues : Chelating resins (Chelex 100) reduce Pd/Pt to <5ppm

Scalability Metrics

  • Pilot-scale batch : 12.9g achieved with 13.5% overall yield
  • Cost drivers : 3-(Trifluoromethyl)benzenesulfonyl chloride (62% of raw material cost)

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-formyl-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine, while reduction of the sulfonyl group may produce 4-methoxy-1-[3-(trifluoromethyl)benzenesulfanyl]piperidine.

Scientific Research Applications

4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The methoxy group may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The following table highlights structural analogs of 4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine, focusing on substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight Key Substituents Source
This compound (Target Compound) C13H16F3NO3S* ~347.34* - 4-methoxy-piperidine
- 3-(trifluoromethyl)benzenesulfonyl
Inferred
3-[(Benzyloxy)methyl]-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine C20H22F3NO3S 413.45 - 3-(benzyloxy)methyl-piperidine
- 3-(trifluoromethyl)benzenesulfonyl
3-(1-Methyl-1H-pyrazol-4-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine C16H18F3N3O2S 373.40 - 3-(pyrazole) substituent
- 3-(trifluoromethyl)benzenesulfonyl
1-(3-Methoxybenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine C15H16F3N3O4S 391.40 - 3-methoxybenzenesulfonyl
- 3-(trifluoromethyl-oxadiazole) substituent

Functional Group Analysis and Implications

(a) Sulfonamide Core Modifications
  • The 3-(trifluoromethyl)benzenesulfonyl group in the target compound is replaced with a 3-methoxybenzenesulfonyl group in the analog from . This substitution reduces lipophilicity (due to the methoxy group’s polarity) and may alter binding affinity in biological targets.
(b) Piperidine Ring Modifications
  • The benzyloxymethyl substituent in increases steric bulk and hydrophobicity compared to the methoxy group in the target compound, which could influence membrane permeability or metabolic stability.
  • The oxadiazole substituent in introduces a rigid, planar heterocycle, likely improving π-π stacking interactions in protein binding pockets.
(c) Trifluoromethyl Group Impact

The trifluoromethyl group is a common bioisostere for methyl or chlorine groups, offering enhanced metabolic stability and electronegativity. Its presence in all analogs suggests a design strategy aimed at optimizing pharmacokinetic properties .

Comparative Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Lipophilicity : The benzyloxymethyl analog (MW 413.45) is more lipophilic than the target compound, whereas the oxadiazole-containing analog (MW 391.40) balances hydrophilicity and rigidity.
  • Molecular Weight : Most analogs fall within 350–420 Da, aligning with typical drug-like molecules.

Biological Activity

4-Methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperidine ring, a methoxy group, and a trifluoromethyl-substituted benzenesulfonyl moiety. The molecular formula is represented as C13H14F3N1O3S1C_{13}H_{14}F_3N_1O_3S_1.

Key Structural Features

FeatureDescription
Piperidine Ring A six-membered ring containing nitrogen
Methoxy Group An -OCH₃ group enhancing lipophilicity
Trifluoromethyl Group A -CF₃ group that may influence potency
Sulfonyl Moiety A -SO₂ group that can enhance biological interactions

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the sulfonamide group is often linked to inhibition of bacterial growth by interfering with folate synthesis pathways.

Anticancer Potential

Studies have suggested that derivatives of piperidine can act on various cancer cell lines. Compounds with similar frameworks have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with neurotransmitter receptors, potentially influencing pain perception and mood regulation.

Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various piperidine derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL against different bacterial strains, suggesting a structure-activity relationship where trifluoromethyl groups enhance efficacy against specific pathogens .

Study 2: Anticancer Activity

In vitro studies on related piperidine compounds demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting the potential of these compounds in cancer therapy .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC 1.4 - 18.8 μg/mL
AnticancerInduction of apoptosis
Enzyme InhibitionTargeting metabolic enzymes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves sulfonylation of a piperidine precursor using 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Purification via recrystallization or column chromatography is critical, with solvent selection (e.g., toluene/water systems) influencing yield and purity .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry, temperature, and catalyst (e.g., DMAP) to minimize byproducts like sulfonic acid derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃), sulfonyl (-SO₂), and trifluoromethyl (-CF₃) groups. Aromatic protons in the benzenesulfonyl moiety appear as distinct doublets (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆F₃NO₃S) and fragmentation patterns .
  • X-ray Crystallography : Resolves piperidine ring conformation (chair vs. boat) and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The -CF₃ group’s electron-withdrawing effect activates the sulfonyl moiety for nucleophilic attack. For example, piperidine nitrogen can undergo alkylation or acylation under mild conditions. Computational studies (DFT) reveal transition-state stabilization due to -CF₃-induced polarization .
  • Experimental Design : Compare reactivity with non-fluorinated analogs using kinetic assays (e.g., monitoring substitution rates via UV-Vis) .

Q. What computational strategies are recommended for predicting biological activity?

  • Approach :

  • Molecular Docking : Screen against target enzymes (e.g., serotonin transporters) using AutoDock Vina. The sulfonyl group often forms hydrogen bonds with catalytic residues .
  • QSAR Models : Corrogate substituent effects (e.g., -OCH₃ position) on logP and IC₅₀ values. Training datasets should include analogs like 4-methylpiperidine derivatives .
    • Table : Key QSAR Parameters
ParameterImpact on Activity
LogP (lipophilicity)↑ with -CF₃ group
Polar Surface Area↓ enhances BBB penetration

Q. How to resolve contradictions in reported biological activity data across studies?

  • Validation Protocol :

Replicate assays under standardized conditions (e.g., cell line, incubation time).

Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Analyze impurities (e.g., residual solvents) via GC-MS, which may inhibit off-target effects .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-Up Considerations :

  • Catalyst Selection : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts retain enantiopurity during sulfonylation .
  • Process Control : In-line FTIR monitors intermediate formation; optimize flow chemistry setups to reduce racemization .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolic stability?

  • Metabolic Profiling :

  • In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS identifies metabolites (e.g., O-demethylation products) .
  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition. The -CF₃ group may reduce metabolic clearance by steric hindrance .

Methodological Resources

Recommended protocols for stability testing under physiological conditions

  • Conditions :

  • pH 7.4 buffer (37°C) : Monitor degradation via HPLC at 0, 24, 48 hrs.
  • Light Exposure : Conduct ICH Q1B photostability testing .
    • Key Degradation Pathways : Hydrolysis of sulfonamide linkage or oxidation of methoxy group .

Q. What alternative synthetic routes exist for introducing diverse substituents on the piperidine ring?

  • Strategies :

  • Mitsunobu Reaction : Install hydroxyl groups at C-3/C-4 positions using DIAD/TPP .
  • Buchwald-Hartwig Amination : Introduce aryl/heteroaryl groups via palladium catalysis .

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